1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate
Overview
Description
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate is a useful research compound. Its molecular formula is C24H26N4O7 and its molecular weight is 482.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . Therefore, it can be inferred that this compound may interact with a wide range of biological targets.
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms . The specific interaction of this compound with its targets would depend on the structural features of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of applications of imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular proliferation and signal transduction pathways . The compound’s benzimidazole moiety is known to bind to the active sites of enzymes, thereby inhibiting their activity. Additionally, the piperidine group can interact with various receptors, modulating their function and influencing downstream signaling pathways .
Cellular Effects
The effects of this compound on cells are profound. It has been observed to induce cell cycle arrest and apoptosis in cancer cells . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. The benzimidazole moiety is particularly effective in disrupting the mitochondrial membrane potential, resulting in the release of cytochrome c and activation of caspases, which are key players in the apoptotic process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . The compound’s benzimidazole moiety intercalates into DNA, disrupting replication and transcription processes. Additionally, it inhibits key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest . The piperidine group also plays a role in modulating receptor activity, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, with continued inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antitumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It tends to accumulate in the mitochondria and nucleus, where it exerts its primary effects . The presence of the piperidine group enhances its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
This compound is primarily localized in the mitochondria and nucleus . This subcellular localization is crucial for its activity, as it allows the compound to interact with key biomolecules involved in cellular processes. The benzimidazole moiety contains targeting signals that direct the compound to these specific compartments . Additionally, post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)piperidine-4-carboxamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3.C2H2O4/c27-22(23-12-15-5-6-19-20(11-15)29-14-28-19)16-7-9-26(10-8-16)13-21-24-17-3-1-2-4-18(17)25-21;3-1(4)2(5)6/h1-6,11,16H,7-10,12-14H2,(H,23,27)(H,24,25);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIRBNQGPAGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351644-37-5 | |
Record name | 4-Piperidinecarboxamide, 1-(1H-benzimidazol-2-ylmethyl)-N-(1,3-benzodioxol-5-ylmethyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351644-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.